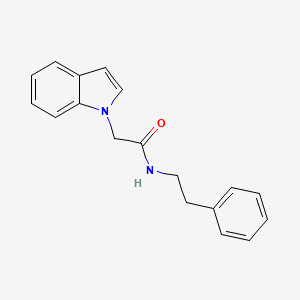![molecular formula C12H16N2O5S B4104865 2,6-dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine](/img/structure/B4104865.png)
2,6-dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine
説明
2,6-dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine, also known as DMSO-NPS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a highly reactive sulfonylating agent that is used to modify proteins and peptides. DMSO-NPS is utilized in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of 2,6-dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine involves the formation of a sulfonamide bond between the sulfonyl group of 2,6-dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine and the amino group of the protein or peptide. This modification can alter the biological activity and function of the protein or peptide, making it a valuable tool in the study of protein structure and function.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine has been shown to have a variety of biochemical and physiological effects. It can modify the activity of enzymes by altering their structure and function. It can also modify the binding affinity of proteins to ligands, such as receptors or antibodies. In addition, 2,6-dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 2,6-dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine in lab experiments is its high reactivity and specificity. It can modify proteins and peptides with high selectivity, allowing researchers to target specific amino acid residues. In addition, 2,6-dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine is stable and easy to handle, making it a valuable tool in the study of protein structure and function.
However, there are also limitations to the use of 2,6-dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine in lab experiments. One limitation is that it can only modify amino groups in proteins and peptides, limiting its applicability to certain types of research. In addition, the modification of proteins and peptides can alter their biological activity and function, making it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2,6-dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine. One direction is the development of new methods for the modification of proteins and peptides. Researchers are exploring new chemical modifications that can target different amino acid residues and alter different aspects of protein function.
Another direction is the application of 2,6-dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine in drug discovery and development. Researchers are exploring the use of 2,6-dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine to modify proteins and peptides for use as therapeutic agents. This approach has the potential to lead to the development of new drugs with improved efficacy and specificity.
Conclusion:
In conclusion, 2,6-dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine is a versatile chemical compound that has numerous applications in scientific research. Its high reactivity and specificity make it a valuable tool in the study of protein structure and function. As research continues, 2,6-dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine is likely to play an increasingly important role in the development of new drugs and therapies.
科学的研究の応用
2,6-dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine is a versatile chemical compound that has numerous applications in scientific research. One of the primary uses of 2,6-dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine is in the modification of proteins and peptides. It can react with amino groups in proteins and peptides to form sulfonamide bonds. This modification can alter the biological activity and function of the protein or peptide, making it a valuable tool in the study of protein structure and function.
特性
IUPAC Name |
2,6-dimethyl-4-(3-nitrophenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-9-7-13(8-10(2)19-9)20(17,18)12-5-3-4-11(6-12)14(15)16/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQWCRYRLQLXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(2-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B4104794.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B4104799.png)
![N-(1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide](/img/structure/B4104803.png)
![2-(5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4104811.png)

![4-chloro-N-(3-chlorobenzyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4104836.png)
![N,N-diethyl-2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanamine hydrochloride](/img/structure/B4104838.png)
![5-(2,4-dichlorophenyl)-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4104842.png)
![N-(2-methoxyethyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4104855.png)

![6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-cyano-N-(2,5-dimethoxyphenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4104877.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4104882.png)
![3-{[2-(4-benzyl-1-piperidinyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4104884.png)